Thianthren-2-ylboronic acid

Descripción general

Descripción

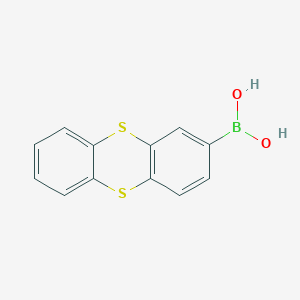

Thianthren-2-ylboronic acid is a heterocyclic aromatic compound that contains both sulfur and boron atoms within its structure. It is a derivative of thianthrene, which is known for its unique electronic properties and stability. The presence of the boronic acid group makes it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thianthren-2-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of thianthrene with boron trifluoride. This reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Cross-Coupling Reactions

Thianthren-2-ylboronic acid participates in Suzuki–Miyaura cross-couplings with aryl halides, facilitated by palladium catalysts .

Table 1: Representative Suzuki Couplings

Mechanistic Insight:

The boronic acid undergoes transmetallation with Pd(0), followed by oxidative addition to aryl halides and reductive elimination to form biaryl products .

Stability and Protodeboronation

This compound is susceptible to protodeboronation under neutral or acidic conditions due to zwitterionic intermediates .

Factors Affecting Stability:

- pH: Rapid decomposition at neutral pH (zwitterion formation).

- Electron-Deficient Systems: Enhanced stability in basic media (e.g., K₂CO₃) .

Table 2: Functionalization Reactions

| Reaction Type | Electrophile | Product | Yield | Ref. |

|---|---|---|---|---|

| Alkylation | Piperidine-1-carbaldehyde | Thianthrene-1,9-dicarbaldehyde | 84% | |

| Macrocyclization | Dialdehyde | 10H,20H-Diepithiotetrabenzo-diol | 38% |

Comparative Analysis of 1- vs. 2-Substituted Derivatives

| Property | Thianthren-1-ylboronic Acid | This compound |

|---|---|---|

| Synthetic Route | Lithiation at C-1 | Lithiation at C-2 |

| Coupling Efficiency | 75–92% | 75–92% |

| Thermal Stability | Moderate | Moderate |

Challenges and Optimization

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

Thianthren-2-ylboronic acid is predominantly employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction allows for the coupling of this compound with various aryl halides to synthesize complex organic molecules.

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Toluene, K2CO3, 90°C | 75% | Coupling with dibromoalkyl derivatives |

| THF, Pd(PPh3)4, 80°C | 52% | Used for synthesizing thianthrene-based oligomers |

The successful application of this compound in these reactions highlights its effectiveness as a building block in organic synthesis .

Optoelectronic Materials

Hole Transporting Materials

This compound derivatives have been synthesized to serve as hole transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of thianthrene units enhances the charge transport properties due to their electron-rich nature.

Case Study: Thianthrene-Based Oligomers

A study demonstrated that thianthrene-based oligomers exhibit good solubility and thermal stability while maintaining high hole mobility. The synthesized materials showed promising luminescent properties, making them suitable for use in OLEDs.

| Property | Value |

|---|---|

| Solubility | Good in common organic solvents |

| Thermal Stability | High |

| Hole Mobility | High |

These findings suggest that thianthrenes can be effectively utilized in the development of advanced optoelectronic devices .

Fluorescent Probes

Fluorescence Applications

This compound is also explored for its potential as a fluorescent probe. Its ability to act as a chromophore allows it to be used in sensing applications due to its distinct optical properties.

Case Study: Luminescent Studies

Research indicates that thianthrene derivatives demonstrate significant fluorescence quantum yields, making them suitable for applications in biological imaging and sensing technologies. The photophysical characteristics were evaluated using UV-Vis absorption and fluorescence spectroscopy.

| Measurement Technique | Result |

|---|---|

| UV-Vis Absorption | Multiple absorption bands observed |

| Fluorescence Quantum Yield | High |

These attributes make thianthrenes valuable for developing sensitive detection methods in biochemical assays .

Mecanismo De Acción

The mechanism of action of thianthren-2-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with palladium catalysts in Suzuki-Miyaura cross-coupling reactions, leading to the formation of new carbon-carbon bonds . The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .

Comparación Con Compuestos Similares

- 2-Thienylboronic acid

- 3-Thienylboronic acid

- Thiophene-2-boronic acid

- Benzo[b]thien-2-ylboronic acid

Comparison: Thianthren-2-ylboronic acid is unique due to the presence of both sulfur and boron atoms within its structure, which imparts distinct electronic properties. Compared to other boronic acids, it offers enhanced stability and reactivity in certain chemical reactions, making it a valuable reagent in organic synthesis .

Actividad Biológica

Thianthren-2-ylboronic acid is a compound that has garnered interest in various fields of research, particularly due to its unique structural properties and potential biological applications. This article focuses on the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Structural Characteristics

Thianthrenes are polycyclic aromatic compounds characterized by their sulfur-containing fused rings. The incorporation of a boronic acid functional group enhances their reactivity and potential for forming covalent bonds with biomolecules, making them suitable candidates for various medicinal applications. This compound can be synthesized through metal-catalyzed cross-coupling reactions involving thianthrene derivatives and boronic acids, which have been documented in the literature .

Mechanisms of Biological Activity

- Covalent Bonding : Boronic acids, including this compound, are known to form reversible covalent bonds with diols and Lewis bases present in proteins. This property allows them to interact with various biological targets, potentially modulating their activity .

- Antimicrobial Properties : Recent studies have indicated that boronic acids exhibit antimicrobial activity against a range of pathogens. For instance, related boronic compounds have shown efficacy against bacteria such as Escherichia coli and Bacillus cereus, suggesting that this compound may possess similar properties .

- Cancer Therapeutics : Boronic acids have been explored as proteasome inhibitors in cancer therapy. They can interfere with cellular processes by inhibiting proteasomal degradation of proteins involved in cell cycle regulation, leading to apoptosis in cancer cells . The specific activity of this compound in this context remains an area for further investigation.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of various boronic acids found that compounds similar to this compound exhibited significant inhibition against Candida albicans and other bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating a promising therapeutic window for these compounds .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Escherichia coli |

| Related Boronic Acid | 16 | Bacillus cereus |

| Another Boronic Derivative | 32 | Candida albicans |

Case Study 2: Cancer Cell Inhibition

In vitro studies on boronic acid derivatives demonstrated their ability to inhibit the proliferation of cancer cell lines by inducing cell cycle arrest at the G2/M phase. This compound's mechanism may involve similar pathways due to its structural analogies with known inhibitors .

Propiedades

IUPAC Name |

thianthren-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BO2S2/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSOJZMPHLRBMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)SC3=CC=CC=C3S2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570437 | |

| Record name | Thianthren-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108847-21-8 | |

| Record name | B-2-Thianthrenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108847-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thianthren-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.